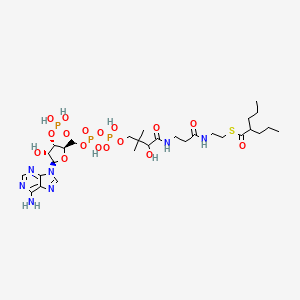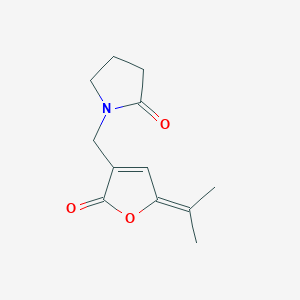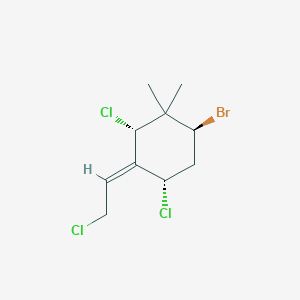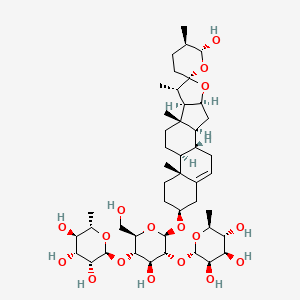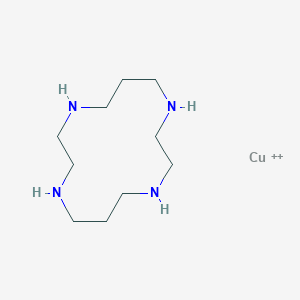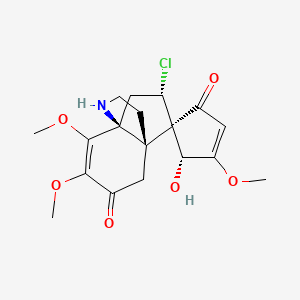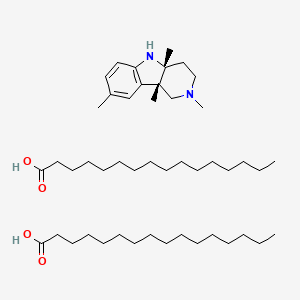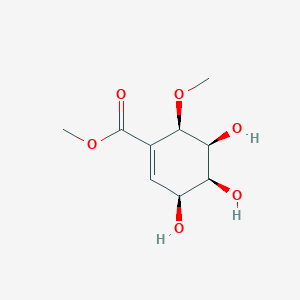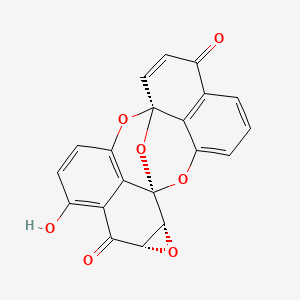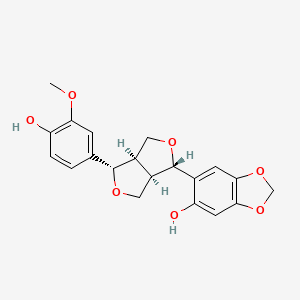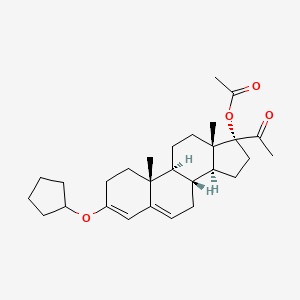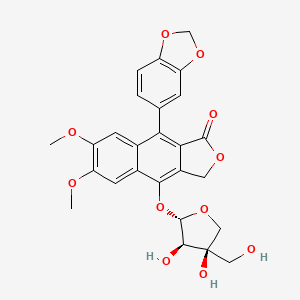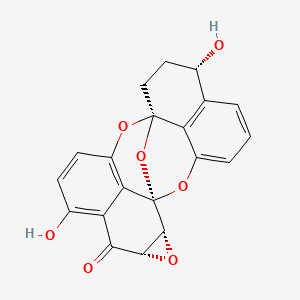
aplidinone A
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
aplidinone A is a natural product found in Aplidium conicum with data available.
Applications De Recherche Scientifique
Isolation and Structural Analysis
Aplidinone A, along with its derivatives B and C, was isolated from the Mediterranean ascidian Aplidium conicum. Its structure was determined through spectroscopic data interpretation, with regiochemistry determined by comparing experimental 13C NMR chemical shifts with GIAO shielding calculations (Aiello et al., 2005).
Synthesis for Medicinal Chemistry
Synthetic analogues of aplidinone A were created for in vitro screening for cytotoxic and pro-apoptotic activity, demonstrating the potential of natural products as lead structures in medicinal chemistry. One synthetic analogue showed potent cytotoxic and pro-apoptotic effects against tumor cell lines and inhibited TNFalpha-induced NF-kappaB activation in a human leukemia T cell line (Aiello et al., 2010).
Potential Cellular Targets and Mechanism of Action
Research indicates that mitochondria-associated processes may be potential cellular targets of Aplidin. Gene-expression profiling revealed that fatty acid metabolism, sterol biosynthesis, energy metabolism, the tricarboxylic acid cycle, and ATP synthesis are affected by Aplidin treatment. Additionally, synergy with cytosine arabinoside (araC) in leukemia and lymphoma models suggests new insights into the drug's mechanism of action (Humeniuk et al., 2007).
In Vitro Characterization of Human Biotransformation Pathways
Aplidine undergoes metabolism primarily by CYP3A4 and also by CYP2A6, 2E1, and 4A11. Metabolism leads to the generation of several metabolites, indicating the complexity of its biotransformation pathways in humans. This understanding is crucial for interpreting the drug's pharmacokinetics (Brandon et al., 2007).
Quinone and Hydroquinone Metabolites from Ascidians
Aplidium species, including the source of aplidinone A, are known for their diverse and bioactive non-nitrogenous metabolites, predominantly prenylated quinones and hydroquinones. These metabolites have been the subject of various studies due to their structural uniqueness and biological activities (Bertanha et al., 2014).
Propriétés
Nom du produit |
aplidinone A |
|---|---|
Formule moléculaire |
C19H25NO5S |
Poids moléculaire |
379.5 g/mol |
Nom IUPAC |
6-[(2E)-3,7-dimethylocta-2,6-dienyl]-7-methoxy-1,1-dioxo-3,4-dihydro-2H-1λ6,4-benzothiazine-5,8-dione |
InChI |
InChI=1S/C19H25NO5S/c1-12(2)6-5-7-13(3)8-9-14-16(21)15-19(17(22)18(14)25-4)26(23,24)11-10-20-15/h6,8,20H,5,7,9-11H2,1-4H3/b13-8+ |
Clé InChI |
MTOMQQYCVUGPRP-MDWZMJQESA-N |
SMILES isomérique |
CC(=CCC/C(=C/CC1=C(C(=O)C2=C(C1=O)NCCS2(=O)=O)OC)/C)C |
SMILES canonique |
CC(=CCCC(=CCC1=C(C(=O)C2=C(C1=O)NCCS2(=O)=O)OC)C)C |
Synonymes |
aplidinone A |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



